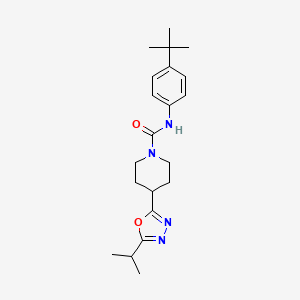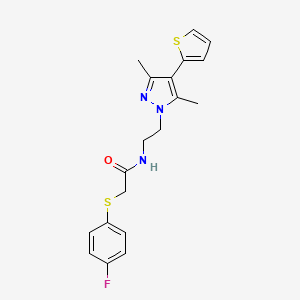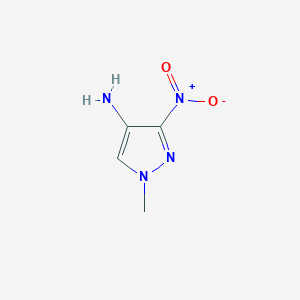![molecular formula C14H13N3 B2889450 2-[(2-苯乙基)氨基]烟腈 CAS No. 138310-92-6](/img/structure/B2889450.png)
2-[(2-苯乙基)氨基]烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Medicinal Chemistry
“2-[(2-Phenylethyl)amino]nicotinonitrile” has potential applications in medicinal chemistry due to its structural features. The presence of a phenylethylamine moiety can be relevant for the synthesis of compounds with central nervous system (CNS) activity, as this structure is found in a variety of psychoactive drugs. Additionally, the nicotinonitrile group could be involved in the formation of heterocyclic compounds that are often seen in drug molecules with diverse therapeutic effects .
Agriculture
In the field of agriculture, this compound could be explored for the development of new agrochemicals. Its chemical structure suggests that it could serve as a precursor for the synthesis of plant growth regulators or pesticides. Research could focus on its interaction with plant enzymes or receptors to modulate plant growth and development .
Material Science
Material science could benefit from the properties of “2-[(2-Phenylethyl)amino]nicotinonitrile” in the creation of novel materials. Its potential to act as a monomer or a cross-linking agent could lead to the development of new polymers with specific mechanical and chemical properties for use in various industries .
Environmental Science
This compound’s applications in environmental science might include its use as a chemical marker or tracer due to its unique chemical signature. It could also be studied for its environmental fate and transport, degradation pathways, and potential bioaccumulation in ecosystems .
Biochemistry
In biochemistry, “2-[(2-Phenylethyl)amino]nicotinonitrile” could be used as a substrate or inhibitor in enzymatic studies. Its structure could interact with enzymes that are significant in metabolic pathways, providing insights into enzyme mechanisms and the design of enzyme inhibitors .
Pharmacology
Pharmacologically, the compound could be investigated for its pharmacokinetics and pharmacodynamics. It may serve as a lead compound in the development of new medications, with studies focusing on its absorption, distribution, metabolism, excretion, and potential therapeutic effects .
Analytical Chemistry
In analytical chemistry, “2-[(2-Phenylethyl)amino]nicotinonitrile” could be used as a standard or reagent in the development of analytical methods. Its stability and reactivity make it suitable for use in chromatography, spectroscopy, and other analytical techniques to detect or quantify other substances .
Chemical Engineering
Lastly, in chemical engineering, this compound could be important in process development. Its properties might be crucial in optimizing reactions, separation processes, and the scaling up of chemical production. It could also be a candidate for catalysis studies or as a building block in chemical synthesis .
未来方向
A review on the chemistry of nicotinonitriles highlights the recently synthesized nicotinonitrile possessing important biological, therapeutic, and medicinal properties . This suggests that there may be potential for future research and applications of compounds like 2-[(2-Phenylethyl)amino]nicotinonitrile in medicinal chemistry.
作用机制
Result of Action
The molecular and cellular effects of 2-[(2-Phenylethyl)amino]nicotinonitrile could include:
- Antioxidant Activity : Related chalcones (structurally similar compounds) exhibit antioxidant properties . This compound might scavenge free radicals, protecting cells from oxidative damage.
属性
IUPAC Name |
2-(2-phenylethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-13-7-4-9-16-14(13)17-10-8-12-5-2-1-3-6-12/h1-7,9H,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRXVGCIBRUZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889367.png)
![1-(3,5-Dimethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2889369.png)



![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)







